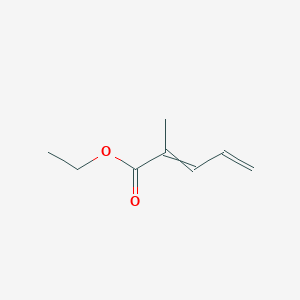
(Cycloheptylimino)(triphenyl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptylimino-triphenyl-phosphorane is an organophosphorus compound characterized by the presence of a cycloheptyl group, an imino group, and three phenyl groups attached to a phosphorus atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable reagent in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cycloheptylimino-triphenyl-phosphorane can be synthesized through the reaction of cycloheptylamine with triphenylphosphine. The reaction typically involves the formation of an imine intermediate, which then reacts with triphenylphosphine to form the desired phosphorane compound. The reaction conditions often include the use of a solvent such as toluene or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for cycloheptylimino-triphenyl-phosphorane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Análisis De Reacciones Químicas
Types of Reactions: Cycloheptylimino-triphenyl-phosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The imino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides can react with the imino group under mild conditions.
Major Products Formed:
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Substituted imines and phosphoranes.
Aplicaciones Científicas De Investigación
Cycloheptylimino-triphenyl-phosphorane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing intermediates.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cycloheptylimino-triphenyl-phosphorane involves the formation of a phosphorus ylide intermediate. This intermediate can undergo nucleophilic addition to various electrophiles, leading to the formation of new carbon-phosphorus bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparación Con Compuestos Similares
Triphenylphosphine: A common organophosphorus compound used in various synthetic applications.
Cycloheptylamine: The amine precursor used in the synthesis of cycloheptylimino-triphenyl-phosphorane.
Phosphine oxides: Oxidized derivatives of phosphines.
Uniqueness: Cycloheptylimino-triphenyl-phosphorane is unique due to the presence of both a cycloheptyl group and an imino group, which confer distinct reactivity and properties compared to other phosphoranes. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions.
Propiedades
Número CAS |
85903-66-8 |
|---|---|
Fórmula molecular |
C25H28NP |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
cycloheptylimino(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C25H28NP/c1-2-7-15-22(14-6-1)26-27(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25/h3-5,8-13,16-22H,1-2,6-7,14-15H2 |
Clave InChI |
OOHQKSXABUVHTP-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[Cyclohexyl(nitroso)amino]urea](/img/structure/B13997195.png)



